Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester

Description

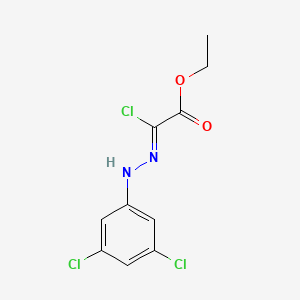

This compound is an ethyl ester featuring a chloro-substituted hydrazono group attached to a 3,5-dichlorophenyl ring. Its structure combines a reactive hydrazone moiety with electron-withdrawing chlorine substituents, which influence its physicochemical properties and reactivity. While direct data on this compound are sparse in the provided evidence, insights can be drawn from structurally related esters and hydrazono derivatives.

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-6(11)3-7(12)5-8/h3-5,14H,2H2,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPXWWKVQCJEGR-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC(=CC(=C1)Cl)Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96722-61-1 | |

| Record name | Acetic acid, chloro((3,5-dichlorophenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 96722-61-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester typically involves the reaction of 3,5-dichlorophenylhydrazine with chloroacetic acid under acidic conditions. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can help to optimize the reaction efficiency and product quality.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more complex derivatives.

Reduction: Reduction reactions can convert the compound into simpler forms, potentially altering its functional groups.

Substitution: The chloro and ethyl ester groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds related to acetic acid derivatives. For instance, derivatives of chloro-substituted hydrazones have shown promising activity against various cancer cell lines. The presence of the hydrazone functional group is believed to enhance the biological activity by facilitating interactions with biological targets such as enzymes and receptors involved in cancer progression .

Antimicrobial Properties

Compounds similar to acetic acid, chloro((3,5-dichlorophenyl)hydrazono)-, ethyl ester have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with specific biological pathways makes it a candidate for developing agrochemicals aimed at controlling pests and diseases in crops. Studies have indicated that similar chloro-hydrazone compounds can disrupt metabolic processes in target organisms, leading to their effectiveness as pesticides .

Structure-Activity Relationship (SAR) Studies

Research into the SAR of acetic acid derivatives has provided insights into how modifications can enhance biological activity. For instance:

- The introduction of different substituents on the phenyl ring can significantly affect the compound's potency against specific targets.

- Studies have shown that varying the halogen substituents can alter both the solubility and the interaction with biological receptors .

Case Study 1: Anticancer Activity

A study published in RSC Advances evaluated a series of hydrazone derivatives, including those related to this compound. The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized a range of chloro-hydrazone derivatives and assessed their effectiveness against Gram-positive and Gram-negative bacteria. The results showed that specific modifications to the hydrazone structure led to enhanced antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- 3,5-Dichlorophenyl vs. Phenyl (): Ethyl (2Z)-chloro(phenylhydrazono)acetate (CAS 28663-68-5) lacks chlorine substituents on the phenyl ring, resulting in lower molecular weight (MW: ~242.66) and reduced electron-withdrawing effects compared to the 3,5-dichloro analog.

Core Structural Variations

- Hydrazono Esters vs. Oxazolidines (): (S)-Chlozolinate (CAS 84332-86-5) contains a 3,5-dichlorophenyl group but within an oxazolidine ring system. This structural difference confers distinct biological activity (fungicidal properties) and stability, as oxazolidines are less prone to hydrolysis than hydrazones .

- Hydrazono Esters vs.

Physicochemical Properties

Molecular Weight and Polarity

- The 3,5-dichloro substitution increases molecular weight (estimated MW: ~306.0) compared to non-chlorinated analogs (e.g., phenylhydrazono ester, MW ~242.66). This enhances lipophilicity (logP ~3.5), impacting solubility and bioavailability . 4.2. Electronic Effects

- Chlorine atoms inductively withdraw electron density, lowering the pKa of adjacent protons and stabilizing negative charges in transition states. This effect is more pronounced in 3,5-dichloro derivatives than in mono-chloro or methoxy-substituted analogs (e.g., Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate, ) .

Pharmaceutical Intermediates ():

- Dichlorophenyl hydrazono esters may serve as precursors for kinase inhibitors or heterocyclic drugs. The 3,5-dichloro group could enhance target binding affinity compared to simpler aryl analogs . 5.2. Toxicity Considerations ():

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Answer:

The compound is synthesized via hydrazone formation and esterification. A validated method involves refluxing 3,5-dichlorophenylhydrazine with chloroacetic acid ethyl ester derivatives in dimethyl sulfoxide (DMSO) for 18 hours, followed by crystallization in water-ethanol (1:1) to achieve a 65% yield . To optimize yields, consider:

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction kinetics.

- Temperature control : Reflux conditions (typically 80–100°C) prevent side reactions.

- Purification : Recrystallization with mixed solvents (e.g., ethanol-water) improves purity .

Basic: Which analytical techniques are recommended for characterizing purity and structural confirmation?

Answer:

Key methods include:

- GC-ECD (Gas Chromatography with Electron Capture Detection) : Effective for detecting chlorinated by-products at trace levels, as outlined in EPA Method 515.2 .

- NMR spectroscopy : ¹H and ¹³C NMR confirm hydrazono (-NH-N=) and ester (-COOEt) functional groups.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₀Cl₃N₂O₂ requires exact mass 306.99 g/mol).

- Melting point analysis : Consistency with literature values (e.g., 94°C) indicates purity .

Advanced: How can conflicting data on reaction by-products be resolved during synthesis?

Answer:

Contradictions often arise from side reactions (e.g., hydrolysis of the ester group or incomplete hydrazone formation). Mitigation strategies:

- TLC monitoring : Track reaction progress using silica gel plates (e.g., 25% ethyl acetate in hexanes) .

- HPLC-MS : Identify low-abundance by-products (e.g., hydrolyzed acids or dimerized hydrazones).

- Isolation protocols : Column chromatography with gradient elution (hexane to ethyl acetate) separates intermediates .

Advanced: How does the hydrazono moiety influence reactivity in coupling or condensation reactions?

Answer:

The hydrazono group (-NH-N=) acts as a nucleophile, enabling:

- Condensation with carbonyl compounds : Forms heterocycles (e.g., pyrazoles or triazoles) under acidic conditions.

- Metal coordination : Chelates transition metals (e.g., Cu²⁺) for catalytic applications.

- Photochemical reactivity : The azo bond (-N=N-) may undergo isomerization under UV light, altering electronic properties .

Basic: What safety precautions are critical when handling this compound?

Answer:

Refer to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation):

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods.

- Storage : Keep in airtight containers at room temperature, away from light and moisture .

- Waste disposal : Neutralize acidic by-products before disposal per institutional guidelines .

Advanced: What computational methods predict the compound’s stability under varying pH and temperature?

Answer:

- DFT calculations : Model hydrolysis pathways of the ester group (e.g., B3LYP/6-31G* level).

- Molecular dynamics simulations : Assess thermal decomposition thresholds (e.g., >150°C).

- pKa prediction tools : Estimate protonation states using software like MarvinSuite, critical for biological assays .

Advanced: How can researchers design assays to evaluate this compound’s potential as an enzyme inhibitor?

Answer:

Leverage structural analogs (e.g., 3,5-dichlorophenyl derivatives with known bioactivity):

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates.

- Docking studies : AutoDock Vina predicts binding affinity to active sites (e.g., salicylic acid-like interactions).

- In vivo models : Test antifungal activity (e.g., Candida spp.) given structural similarity to chlozolinate .

Advanced: What strategies optimize derivatization for enhanced chromatographic detection?

Answer:

- Methyl ester formation : Treat with BF₃-methanol to improve volatility for GC analysis.

- Silylation : Use BSTFA (+1% TMCS) for derivatizing hydroxyl or amine by-products.

- Internal standards : Spike with deuterated analogs (e.g., d₅-2,4-D) to correct recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.